N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCARLSIHJDKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazolo-pyridazine moiety with an oxopyridazine component, suggesting a diverse range of pharmacological applications.
Structural Characteristics
The compound can be represented by the following chemical structure:
This structure highlights the presence of multiple heterocyclic rings, which are often associated with various biological activities.
Anticancer Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the activity of PRMT5, a protein implicated in cancer cell proliferation. By binding to PRMT5 and preventing its interaction with substrate proteins, the compound may induce apoptosis in cancer cells lacking the MTAP gene .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Similar pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on similar compounds show activity against carbonic anhydrase and lipoxygenase (LOX), with IC50 values indicating potent inhibition . This suggests that the compound could be effective in modulating pathways involved in inflammation and tumorigenesis.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step procedures. The synthetic routes may include cyclization reactions and modifications of precursor compounds to enhance biological activity.
A study evaluating various pyridazine derivatives found that those with similar structural motifs exhibited a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects .
Comparative Analysis of Biological Activity
| Compound Name | Structure | IC50 (COX-2) | IC50 (LOX) | Mechanism of Action |
|---|---|---|---|---|
| N-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin) | Structure | 0.05 - 0.14 mM | 2 - 7 µM | Inhibition of COX and LOX enzymes |
| Celecoxib | - | Selective | - | COX-2 selective inhibitor |
| Indomethacin | - | Non-selective | - | Non-selective COX inhibitor |
Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.
Scientific Research Applications
In Vitro Studies
Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines:
- MCF-7 Cell Line : A derivative of the compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT .
- Cytotoxicity : Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on tumor cells. For instance, one derivative showed an IC50 value of 0.163 μM against c-Met, a vital target in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of this compound in cancer treatment:
- Inhibition Studies : In vitro studies indicated that derivatives significantly inhibited cell proliferation across various cancer types.
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Enzyme Inhibition
Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide also demonstrates potential as an enzyme inhibitor:
Inflammatory Diseases
The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. This multifaceted role suggests that it could be developed further for therapeutic applications beyond oncology .
Specific Enzyme Targets
Research indicates that derivatives may inhibit specific kinases involved in inflammation and cancer progression. The ability to target these enzymes positions this compound as a candidate for further development in treating inflammatory conditions .
Comparison with Similar Compounds
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives
- Structure : These compounds feature a dihydro-4H-pyridazin-6-one core substituted with a p-tolyl group and an acetamide side chain .
- Key Differences : Unlike the target compound, they lack the triazolo[4,3-b]pyridazine ring and instead incorporate a saturated dihydropyridazine system. The p-tolyl substituent may enhance lipophilicity compared to the methoxy group in the target compound.
- Biological Activity: Reported activities include antimicrobial, analgesic, and anti-inflammatory effects, suggesting that pyridazinone derivatives broadly modulate inflammatory mediators like COX-2 .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide
- Structure : This analog shares the triazolo[4,3-b]pyridazine core but replaces the acetamide-linked 6-oxopyridazinyl group with a benzimidazole-ethyl-propanamide chain .
- Key Differences : The extended propanamide linker and benzimidazole substituent likely improve membrane permeability or target specificity for kinase inhibition (a common benzimidazole-associated activity).
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide
- Structure : Features a butanamide linker and a thiazole-pyridine substituent .
- Key Differences : The thiazole-pyridine moiety may confer metal-binding capabilities or enhance interactions with ATP-binding pockets in kinases.
Functional Analogs with Bioisosteric Replacements
(Substituted-Phenyl-1,2,4-Oxadiazol-5-Yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]oxazin-4-yl)acetamide
- Structure: Replaces the triazolo-pyridazine core with a benzo[b][1,4]oxazinone system linked to an oxadiazole ring .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Formation of the triazole-pyridazine core via cyclization using reagents like hydrazine derivatives (e.g., for triazole ring closure) .
- Introduction of the methoxy group at position 6 via nucleophilic substitution or alkylation .
- Coupling the acetamide moiety using carbodiimide-based reagents (e.g., EDCI or DCC) to link the pyridazinone fragment .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by area normalization) and identifies byproducts .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays to determine binding affinity (Kᵢ) for receptors like GPCRs .
- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines to evaluate potency (EC₅₀) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazole ring formation yield?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) accelerate ring closure .
- Real-Time Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust conditions dynamically .
Q. How should conflicting biological activity data across assay models be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., biochemical vs. cellular assays) to rule out false positives .
- Control Standardization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., p38 MAP kinase) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazinone oxygen) .
Q. How are structure-activity relationships (SAR) established for analogs of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the methoxy group (position 6) or acetamide chain to test steric/electronic effects .
- Activity Cliff Analysis : Compare IC₅₀ values of analogs to identify critical functional groups .
- 3D-QSAR Modeling : CoMFA or CoMSIA to correlate structural features with biological data .
Q. What strategies address poor solubility in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles for encapsulation .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
